molecular formula C16H17BrClN B2761907 [2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride CAS No. 2241139-76-2

[2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride

Cat. No. B2761907
CAS RN: 2241139-76-2
M. Wt: 338.67
InChI Key: WDVLNLJCSHKNTG-UHFFFAOYSA-N
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Description

“[2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride” is a chemical compound with the CAS Number: 2241139-76-2 . It has a molecular weight of 338.67 . The compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16BrN.ClH/c17-13-8-6-11(7-9-13)14-10-15(14)16(18)12-4-2-1-3-5-12;/h1-9,14-16H,10,18H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 338.67 .

Scientific Research Applications

Neurochemistry and Neurotoxicity of Psychoactive Substances

Research on MDMA, a psychoactive substance, has explored its neurochemical effects and neurotoxicity, particularly its impact on serotonergic systems in laboratory animals. Such studies are crucial for understanding the biochemical pathways and potential therapeutic or adverse effects of related compounds (McKenna & Peroutka, 1990).

Environmental Persistence and Toxicity of Halogenated Compounds

Investigations into the environmental presence and toxicological impacts of halogenated compounds like triclosan and polybrominated dibenzo-p-dioxins (PBDDs) highlight concerns about their bioaccumulation and persistence. Such research underscores the importance of monitoring and managing these compounds to mitigate their ecological and health risks (Bedoux et al., 2012); (Mennear & Lee, 1994).

Synthesis and Application of Halogenated Biphenyls

The synthesis of halogenated biphenyls, like 2-Fluoro-4-bromobiphenyl, for medical and industrial purposes demonstrates the utility of these compounds in creating effective pharmaceuticals and materials. Such research can offer methodologies and insights for synthesizing and applying similar compounds in various fields (Qiu et al., 2009).

Cholinesterase Inhibitors for Organophosphate Exposure

Studies on reversible cholinesterase inhibitors as pretreatments for exposure to organophosphates provide examples of how compounds affecting neurotransmitter systems can be used to mitigate neurotoxic risks. This research is vital for developing therapies and protective measures against toxic exposures (Lorke & Petroianu, 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

[2-(4-bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN.ClH/c17-13-8-6-11(7-9-13)14-10-15(14)16(18)12-4-2-1-3-5-12;/h1-9,14-16H,10,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVLNLJCSHKNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(C2=CC=CC=C2)N)C3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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